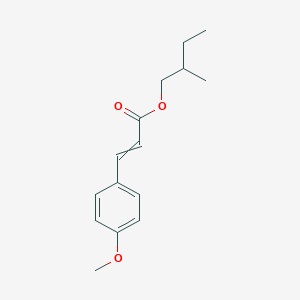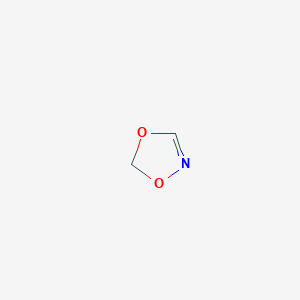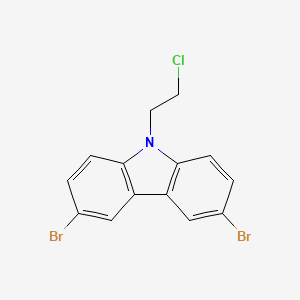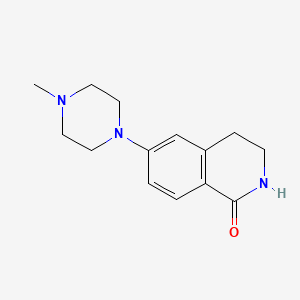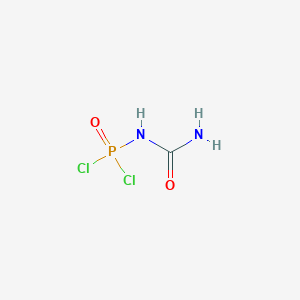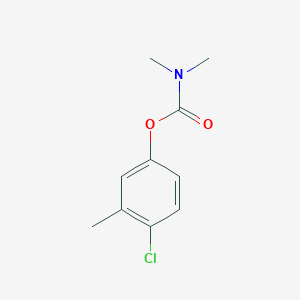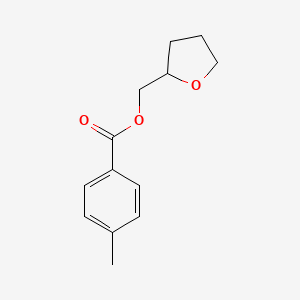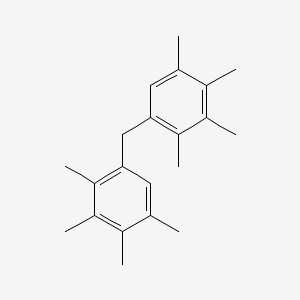![molecular formula C15H22N4O10 B14750530 2-[[2-Amino-2-[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]acetyl]amino]pentanedioic acid](/img/structure/B14750530.png)
2-[[2-Amino-2-[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]acetyl]amino]pentanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[2-Amino-2-[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]acetyl]amino]pentanedioic acid is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it a versatile candidate for numerous chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-Amino-2-[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]acetyl]amino]pentanedioic acid typically involves multi-step organic synthesis. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common reagents used in these reactions include amino acids, protecting groups, and coupling agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to streamline the production process and reduce costs .
Analyse Des Réactions Chimiques
Types of Reactions
2-[[2-Amino-2-[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]acetyl]amino]pentanedioic acid undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Applications De Recherche Scientifique
2-[[2-Amino-2-[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]acetyl]amino]pentanedioic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[[2-Amino-2-[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]acetyl]amino]pentanedioic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 2-[[2-Amino-2-[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]acetyl]amino]pentanedioic acid include:
- 2-Amino-N-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl)benzamide
- 2-[(6-Amino-1-benzyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)(2-methoxyethyl)amino]-2-oxoethyl 3-ethyl-5-methyl-1,2-oxazole-4-carboxylate
Uniqueness
What sets this compound apart is its unique combination of functional groups, which allows it to participate in a diverse array of chemical reactions and applications. This versatility makes it a valuable compound in various fields of research and industry .
Propriétés
Formule moléculaire |
C15H22N4O10 |
|---|---|
Poids moléculaire |
418.36 g/mol |
Nom IUPAC |
2-[[2-amino-2-[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]acetyl]amino]pentanedioic acid |
InChI |
InChI=1S/C15H22N4O10/c16-8(12(25)17-5(14(26)27)1-2-7(21)22)11-9(23)10(24)13(29-11)19-4-3-6(20)18-15(19)28/h5,8-11,13,23-24H,1-4,16H2,(H,17,25)(H,21,22)(H,26,27)(H,18,20,28) |
Clé InChI |
CJSNGRQXOZXEQR-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C(=O)NC1=O)C2C(C(C(O2)C(C(=O)NC(CCC(=O)O)C(=O)O)N)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2-Hydroxy-5-methylphenyl)diazenyl]naphthalen-2-ol](/img/structure/B14750448.png)
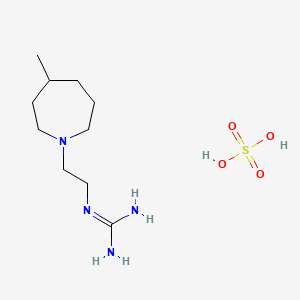
![2-[(5-Fluoro-2-nitrophenyl)sulfanyl]aniline](/img/structure/B14750472.png)


